Product packaging for Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-(Cat. No.:CAS No. 121353-93-3)

Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-

Cat. No.: B12795914
CAS No.: 121353-93-3
M. Wt: 244.22 g/mol
InChI Key: NPHYUIHLLMXOFR-LKEWCRSYSA-N
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Description

Historical Context of Nucleoside Analog Development

The journey of nucleoside analogs began with the recognition that subtle modifications to the natural building blocks of DNA and RNA could lead to profound biological effects. These synthetic compounds, which mimic natural nucleosides, can be incorporated into growing nucleic acid chains or interact with enzymes involved in nucleic acid synthesis, thereby disrupting these fundamental cellular processes. This concept has been particularly fruitful in the development of antiviral and anticancer agents.

Early modifications focused on altering the sugar moiety or the nucleobase. A significant breakthrough was the development of 2',3'-dideoxynucleosides, which lack the 3'-hydroxyl group necessary for the formation of the phosphodiester bond, leading to chain termination during DNA or RNA synthesis. This mechanism proved to be a critical strategy in the fight against retroviruses like HIV.

Significance of Fluorinated Nucleosides in Contemporary Research

The introduction of fluorine into nucleoside analogs has been a pivotal advancement in the field. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly enhance the therapeutic potential of a molecule. scirp.org Fluorination can improve a compound's metabolic stability by protecting it from enzymatic degradation, increase its binding affinity to target enzymes, and alter its electronic properties to modulate its biological activity. nih.gov

The strategic placement of fluorine on the sugar ring or the nucleobase has led to the development of a number of successful therapeutic agents. nih.gov For instance, the presence of a fluorine atom can influence the conformation of the sugar ring, which in turn affects how the analog is recognized by viral or cellular enzymes. This has been a key strategy in designing selective inhibitors of viral polymerases.

Overview of Uridine (B1682114), 2',3'-dideoxy-2'-fluoro-5-methyl- as a Research Compound

Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-, also known as 2',3'-Dideoxy-2'-fluoro-5-methyluridine, is a synthetic nucleoside analog that embodies several key features of modern medicinal chemistry. Its structure combines the chain-terminating potential of a dideoxy scaffold with the modulating effects of a fluorine atom at the 2' position and a methyl group at the 5-position of the uracil (B121893) base.

While extensive, dedicated research on this specific compound is not widely available in public literature, its structural motifs suggest it is a compound of interest for researchers investigating novel antiviral or anticancer agents. The combination of a 2'-fluoro group and a 5-methyl group on a dideoxyuridine framework points towards a molecule designed to interact with specific enzymes, likely polymerases or nucleoside-metabolizing enzymes.

The table below outlines the key structural features of this research compound.

FeatureDescriptionPotential Impact
Backbone 2',3'-dideoxyriboseLacks the 3'-hydroxyl group, preventing phosphodiester bond formation and leading to chain termination of growing nucleic acid strands.
Fluorination 2'-fluoro substitutionEnhances metabolic stability, influences sugar pucker, and can increase binding affinity to target enzymes.
Nucleobase 5-methyluracil (Thymine analog)The methyl group can affect recognition by enzymes that process thymidine (B127349) or uridine.

Scope and Objectives of Academic Inquiry into 2',3'-Dideoxy-2'-fluoro-5-methyluridine

The academic inquiry into a compound like Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- would likely be multifaceted. The primary objectives of such research would be to:

Elucidate its biological activity: Researchers would aim to determine if the compound exhibits antiviral, anticancer, or other significant biological effects. This would involve screening the compound against a panel of viruses and cancer cell lines.

Determine its mechanism of action: A key objective would be to understand how the compound exerts its biological effects. This could involve studies to see if it acts as a chain terminator of DNA or RNA synthesis, or if it inhibits specific enzymes.

Evaluate its metabolic fate: Understanding how the compound is metabolized in cells is crucial. This includes determining if it is phosphorylated to its active triphosphate form and how it is eventually broken down and cleared.

The following table summarizes the likely research focus for this compound based on its structural characteristics and the known activities of similar molecules.

Research AreaSpecific Objectives
Antiviral Research - Screening against a broad range of DNA and RNA viruses. - Determining the effective concentration (EC50) against susceptible viruses. - Investigating its effect on viral polymerases.
Anticancer Research - Assessing its cytotoxicity against various cancer cell lines. - Investigating its ability to induce apoptosis or cell cycle arrest. - Studying its interaction with key enzymes in nucleotide metabolism, such as thymidylate synthase.
Biochemical Studies - Investigating its phosphorylation by cellular kinases. - Determining its stability in biological matrices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13FN2O4 B12795914 Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- CAS No. 121353-93-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121353-93-3

Molecular Formula

C10H13FN2O4

Molecular Weight

244.22 g/mol

IUPAC Name

1-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-8(5)15)9-7(11)2-6(4-14)17-9/h3,6-7,9,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,9+/m0/s1

InChI Key

NPHYUIHLLMXOFR-LKEWCRSYSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)F

Origin of Product

United States

Synthetic Methodologies for Uridine, 2 ,3 Dideoxy 2 Fluoro 5 Methyl and Its Analogs

General Synthetic Approaches to 2'-Deoxy-2'-fluoronucleosides

The synthesis of 2'-deoxy-2'-fluoronucleosides is generally accomplished through two primary strategies: the convergent approach and the divergent approach. nih.govmdpi.com

Convergent Synthesis: This is the most common strategy, involving the separate synthesis of a fluorinated sugar moiety and a nucleobase, which are then coupled together in a glycosylation reaction. nih.govmdpi.com This method allows for greater flexibility and the creation of a variety of analogs by pairing different sugars and bases. mdpi.com A significant challenge in this approach is achieving the desired β-anomeric selectivity during the glycosylation step. nih.gov

Divergent Synthesis: This approach involves the direct fluorination of a pre-existing nucleoside. mdpi.com While this method is more linear and can preserve the stereochemistry of the starting material, it can be limited by low yields and the harsh conditions required for fluorination, which may not be compatible with sensitive functional groups on the nucleoside. nih.govmdpi.com

Fluorination itself can be categorized as either nucleophilic or electrophilic. numberanalytics.com

Nucleophilic Fluorination: This involves the displacement of a good leaving group (like a triflate or tosylate) on the sugar ring with a fluoride (B91410) ion source, such as diethylaminosulfur trifluoride (DAST) or potassium fluoride. mdpi.comnumberanalytics.com This SN2 reaction typically results in an inversion of stereochemistry.

Electrophilic Fluorination: This method uses reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor to deliver an electrophilic fluorine atom to an electron-rich center, such as a glycal or an enol ether of the sugar. mdpi.combohrium.comnih.govresearchgate.net

Specific Synthetic Pathways for Uridine (B1682114), 2',3'-dideoxy-2'-fluoro-5-methyl-

The synthesis of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- requires the construction of a 2,3-dideoxy-2-fluororibofuranose sugar and its subsequent coupling with thymine (B56734) (5-methyluracil).

Achieving the correct stereochemistry at the C2' position is critical for the biological activity of the target molecule. A common strategy involves the fluorination of a suitably protected arabinonucleoside. For instance, the fluorination of 2,2'-anhydrouridine (B559692) derivatives is a direct method to introduce a 2'-α-fluoro group. nih.gov Another versatile method is the deoxyfluorination of a 2'-hydroxyl group with a reagent like DAST, which proceeds with inversion of configuration. nih.govnih.gov

Electrophilic fluorination of glycals has also been developed as a diastereoselective method for creating syn-2'-deoxy-2'-fluoronucleosides. bohrium.comnih.govresearchgate.net This strategy can provide a stable, crystalline fluorinated sugar intermediate that can then be used in glycosylation reactions. bohrium.comnih.govresearchgate.net

Fluorination ReagentTypeCommon Application
Diethylaminosulfur trifluoride (DAST)NucleophilicDeoxyfluorination of hydroxyl groups. nih.govnih.gov
N-fluorobenzenesulfonimide (NFSI)ElectrophilicFluorination of glycals and other electron-rich species. bohrium.comacs.org
SelectfluorElectrophilicFluorination of electron-rich sugar moieties and heterocyclic rings. mdpi.com

The formation of the N-glycosidic bond between the fluorinated sugar and the thymine base is a pivotal step. The Vorbrüggen glycosylation is a widely used method, which involves the reaction of a silylated nucleobase with a protected sugar donor, typically activated by a Lewis acid. beilstein-journals.orgwikipedia.org The use of silylated heterocycles enhances their solubility and reactivity for the coupling reaction. wikipedia.org

The Hilbert-Johnson reaction and its variations are also standard procedures for synthesizing pyrimidine (B1678525) nucleosides. biosynth.com The challenge in glycosylating 2-deoxysugars is the lack of a participating group at the C2' position to direct the incoming nucleobase to the β-face, which can lead to mixtures of α and β anomers. wikipedia.orgbiosynth.com

The synthesis of complex nucleosides necessitates a sophisticated strategy of protecting and deprotecting various functional groups. umich.edu

Nucleobase Protecting Groups: The imide function of thymine (or uracil) can be protected to prevent side reactions during synthesis. nih.gov However, thymine is often used without protection at the N3 position in glycosylation reactions.

Key intermediates in the synthesis of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- would include a protected 2,3-dideoxy-2-fluororibofuranose derivative, such as a 1-O-acetyl or 1-chloro sugar, ready for coupling with thymine.

Protecting GroupFunctional Group ProtectedRemoval Conditions
Dimethoxytrityl (DMT)5'-HydroxylMildly acidic. umich.edu
Benzoyl (Bz)Hydroxyls, Nucleobase amino groupsBasic (e.g., ammonia).
tert-Butyldimethylsilyl (TBDMS)2'-Hydroxyl (in RNA synthesis)Fluoride ion (e.g., TBAF).

Optimizing synthetic yields often involves a careful selection of solvents, reaction times, temperatures, and the stoichiometry of reagents. The choice of Lewis acid in glycosylation reactions, for example, can significantly impact the yield and the anomeric ratio of the product. rsc.org

Purity assessment is crucial at each step of the synthesis. The primary methods used are:

Chromatography: Column chromatography is extensively used for the purification of intermediates and the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable for structural elucidation and confirming the stereochemistry of the fluorinated sugar and the final nucleoside.

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final compound.

Synthesis of Modified Analogs for Structure-Activity Relationship Elucidation

To understand how different parts of the molecule contribute to its biological activity, chemists synthesize a variety of analogs. For Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-, this could involve:

Modification of the 5-position of the uracil (B121893) ring: Replacing the methyl group with other alkyl groups, halogens, or other functional groups.

Alteration of the sugar moiety: Introducing different substituents at the 3' or 5' positions, or changing the stereochemistry of the fluorine at the 2' position.

Synthesis of the L-enantiomer: The mirror-image form of the natural D-nucleoside can exhibit interesting biological properties, including increased stability against enzymatic degradation. iu.edu The synthesis of L-2'-deoxy-2'-fluorouridine has been reported, starting from L-2,2'-anhydrouridine. iu.edu

These systematic modifications help in building a comprehensive structure-activity relationship (SAR) profile, which is essential for the design of more potent and selective therapeutic agents.

Nucleobase Modifications

Modifications to the pyrimidine base of 2',3'-dideoxy-2'-fluoro-5-methyluridine are crucial for exploring the structure-activity relationships (SAR) of these analogs. Common modifications include alterations at the C5 position and transformations of the uracil ring system into other pyrimidine derivatives, such as cytosine.

A prevalent strategy for nucleobase modification involves the synthesis of a versatile intermediate, which can then be converted to various analogs. For instance, the synthesis of 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is a key precursor. This compound can be metabolized in vivo to the corresponding uridine analog, β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine (PSI-6206), through deamination of its monophosphate. nih.gov This metabolic conversion underscores the importance of synthesizing cytidine (B196190) analogs as a pathway to uridine derivatives.

Furthermore, direct chemical modifications on the pre-formed nucleoside are employed. For example, the synthesis of 5-fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641) highlights the introduction of a fluorine atom at the C5 position of the uracil ring, a modification known to enhance biological activity. nih.gov Another approach involves modifications at the N3 position of the uridine ring. The synthesis of N3-methyluridine (m3U) and its 2'-fluoro derivatives has been reported, demonstrating the feasibility of alkylation at this position. nih.govnih.gov These N3-modified nucleosides are synthesized and incorporated into oligonucleotides to study their properties. nih.gov

Table 1: Examples of Nucleobase Modifications in 2',3'-dideoxy-2'-fluoro-5-methyluridine Analogs

Modification Site Type of Modification Synthetic Approach Key Intermediates/Reagents Reference
C5 Fluorination Direct fluorination of the uracil ring Fluorinating agents nih.gov
Pyrimidine Ring Uracil to Cytosine Synthesis of cytidine analog followed by deamination PSI-6130 nih.gov
N3 Methylation Direct alkylation of the uridine ring Methylating agents nih.govnih.gov

Sugar Moiety Modifications

The sugar moiety of 2',3'-dideoxy-2'-fluoro-5-methyluridine is a primary target for modifications to influence the compound's conformational properties, metabolic stability, and biological activity. Key modifications focus on the stereochemistry and substituents at the 2' and 3' positions.

The synthesis of the core 2'-deoxy-2'-fluoro-2'-methyl sugar is a critical step. One patented method discloses the reaction of (R)-3-F-3-methyl furan (B31954) with a protected pyrimidine in the presence of a Lewis acid. google.com This approach offers a relatively short and convenient route to the desired (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine. google.com The stereochemistry at the 2' position is crucial, with the (2'R) configuration being of significant interest.

Modifications at the 3'-position have also been extensively explored. For instance, the synthesis of 3'-fluoro-2',3'-dideoxy nucleosides has been achieved through chemical transglycosylation, using a 3'-fluorinated sugar donor. nih.gov The introduction of a fluorine atom at the 3'-position can significantly impact the substrate specificity for DNA polymerases. nih.gov

Furthermore, the synthesis of L-nucleoside analogs, where the entire sugar moiety has the opposite chirality to natural nucleosides, represents a significant area of research. The synthesis of 2'-deoxy-2'-fluoro-L-uridine has been reported, starting from L-arabinose. nih.gov These L-analogs often exhibit enhanced stability against nuclease degradation. iu.edu

Table 2: Key Synthetic Strategies for Sugar Moiety Modifications

Modification Starting Material Key Reaction Reagents/Catalysts Resulting Analog Reference
2'-Fluoro, 2'-Methyl (R)-3-F-3-methyl furan Glycosylation Lewis Acid (2'R)-2'-Deoxy-2'-fluoro-2'-methyluridine google.com
3'-Fluoro 5'-O-acetyl-3'-fluoro-2',3'-dideoxy-uridine Transglycosylation Persilylated base 3'-Fluoro-2',3'-dideoxyadenosine/guanosine nih.gov
L-Enantiomer L-Arabinose Multi-step synthesis involving anhydro-L-uridine Various 2'-Deoxy-2'-fluoro-L-uridine nih.gov

Challenges and Innovations in 2',3'-Dideoxy-2'-fluoro-5-methyluridine Synthesis

The synthesis of 2',3'-dideoxy-2'-fluoro-5-methyluridine and its analogs is fraught with challenges, primarily related to stereocontrol, the introduction of the fluorine atom, and the development of scalable and efficient processes.

A major hurdle is achieving the desired stereochemistry at the 2'-position, particularly the (2'R)-configuration, which is often crucial for biological activity. Glycosylation reactions of 2-deoxy or arabinosyl sugars can be non-stereoselective, leading to mixtures of anomers that are difficult to separate. nih.gov The choice of the fluorinating agent is also critical. While nucleophilic fluorinating agents like DAST are common, they can present challenges. iu.edunih.gov Electrophilic fluorinating agents have also been explored. nih.gov

In response to these challenges, several innovations have emerged. Unified synthetic strategies that allow for the preparation of a variety of fluorinated nucleoside analogs from a common intermediate are being developed. acs.org These strategies aim to be shorter, more efficient, and utilize readily available and environmentally benign materials. acs.org The use of novel catalytic systems is also an area of active research, with the goal of improving the efficiency and stereoselectivity of key synthetic steps. Innovations in purification techniques are also crucial for obtaining high-purity final products.

Molecular and Cellular Mechanisms of Action of Uridine, 2 ,3 Dideoxy 2 Fluoro 5 Methyl

Intracellular Phosphorylation Pathways

For Uridine (B1682114), 2',3'-dideoxy-2'-fluoro-5-methyl- to exert its antiviral effect, it must first be phosphorylated within the host cell to its active triphosphate metabolite. This multi-step process is initiated by cellular kinases.

Formation of Active Nucleotide Triphosphate Metabolites

Following the initial phosphorylation to its monophosphate form, the nucleoside analog undergoes two subsequent phosphorylation steps to yield the active triphosphate metabolite. These reactions are catalyzed by other cellular kinases.

The monophosphate derivative is converted to the diphosphate (B83284) by a nucleoside monophosphate kinase, such as thymidylate kinase or UMP-CMP kinase. For example, in the metabolic pathway of a related compound, β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate is phosphorylated to its diphosphate form by cellular UMP-CMP kinase. nih.gov

Finally, the diphosphate is phosphorylated to the active triphosphate form by a nucleoside diphosphate kinase (NDPK), which has broad substrate specificity. nih.gov This final triphosphate metabolite is the pharmacologically active molecule that can interact with viral polymerases.

Interaction with Viral Polymerases

The triphosphate metabolite of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- acts as a competitive inhibitor of viral polymerases, including viral DNA polymerases and reverse transcriptases.

Inhibition of Viral DNA Polymerases (e.g., Hepatitis B Virus Polymerase)

The triphosphate analog competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the Hepatitis B Virus (HBV) DNA polymerase. Studies on a variety of 3'-fluoro- and 2',3'-dideoxynucleoside analogs have demonstrated their potent inhibitory activity against HBV DNA polymerase. nih.gov For instance, the triphosphate forms of 2',3'-dideoxy-3'-fluorothymidine and 2',3'-dideoxy-5-methylcytidine (B1616200) have shown significant inhibition of HBV DNA synthesis. nih.gov A study on various modified nucleoside triphosphates revealed that 3'-fluorothymidine triphosphate (FdTTP) and 2',3'-dideoxythymidine triphosphate (ddTTP) are potent inhibitors of HBV-associated DNA polymerase activity, with FdTTP exhibiting competitive inhibition with a Ki value of 0.04 microM. nih.gov The structural similarities suggest that Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- triphosphate would act in a similar competitive manner.

Inhibition of HBV DNA Polymerase by Nucleoside Triphosphate Analogs
CompoundID50 (µM)Inhibition TypeKi (µM)
3'-Fluorothymidine triphosphate (FdTTP)0.15Competitive0.04
2',3'-Dideoxythymidine triphosphate (ddTTP)0.45Competitive-
2',3'-Didehydro-2',3'-dideoxythymidine triphosphate (ddeTTP)0.2Competitive0.08
2',3'-Dideoxy-3'-fluoro-5-chlorouridine triphosphate (F-5CldUTP)0.8--

Inhibition of Viral Reverse Transcriptases

The triphosphate of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- is also expected to inhibit viral reverse transcriptases, which are essential for the replication of retroviruses. The mechanism of inhibition is again competitive with the natural dTTP substrate. Research on 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) and its derivatives has shown their ability to inhibit Rauscher murine leukemia virus reverse transcriptase in a competitive fashion. nih.gov The inhibition constants (Ki) for these compounds were found to be lower than the Km for the natural substrate dTTP, indicating a strong inhibitory potential. nih.gov

Mechanism of Action: Chain Termination by Incorporation

The primary mechanism by which the triphosphate of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- inhibits viral replication is through chain termination. After the triphosphate analog is incorporated into the growing viral DNA chain by the viral polymerase, it prevents the addition of the next nucleotide, thus halting DNA synthesis. nih.govwikipedia.orguni-regensburg.denih.govsigmaaldrich.com

This termination occurs because the 3'-position of the sugar moiety in the incorporated analog lacks the hydroxyl group (-OH) that is necessary for the formation of a phosphodiester bond with the incoming nucleotide. wikipedia.orgsigmaaldrich.com The absence of this 3'-OH group makes further elongation of the DNA chain impossible. The 2'-fluoro modification can further contribute to the conformational changes in the sugar ring that may enhance the termination efficiency or the binding affinity to the polymerase.

Interaction with Cellular Enzymes

The biological effects of FMAU are initiated by its interaction with various cellular enzymes, which metabolize it into its active forms and determine its ultimate cellular fate.

Modulation of Deoxycytidine Kinase Activity

Deoxycytidine kinase (dCK) is a crucial enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of natural deoxynucleosides. wikipedia.org While dCK primarily phosphorylates deoxycytidine, it also has the capacity to phosphorylate other nucleoside analogs, a critical step for their activation. wikipedia.orgnih.gov In the context of fluorinated pyrimidine (B1678525) analogs, the efficiency of the initial phosphorylation step often dictates their biological activity. While specific kinetic data for the interaction between FMAU and deoxycytidine kinase is not extensively detailed in the provided research, the broader understanding is that nucleoside analogs require phosphorylation to exert their effects. nih.gov For many nucleoside analogs, dCK is a key enzyme in this activation cascade.

Influence on Thymidylate Synthase Activity via Metabolites

Thymidylate synthase (TS) is a critical enzyme for de novo DNA synthesis, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.govnih.gov This enzyme is a well-established target for fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). nih.govwikipedia.org The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), forms a stable inhibitory complex with TS and a folate cofactor, leading to the depletion of dTMP pools and subsequent inhibition of DNA synthesis. wikipedia.orgresearchgate.net

The mechanism of action for FMAU is analogous. Following its conversion to the corresponding 5'-monophosphate metabolite, it acts as an inhibitor of thymidylate synthetase. nih.gov This inhibition is a key part of its cytotoxic action. Studies on similar compounds, such as 2',5-difluoro-1-arabinosyluracil (FFara-Ura), demonstrate that their cytotoxic effects are mediated through the inhibition of thymidylate synthetase by their 5'-phosphate metabolites. nih.gov This leads to characteristic changes in deoxynucleoside triphosphate pools, indicative of specific TS inhibition. nih.gov

Integration into Nucleic Acids

Following enzymatic activation to its triphosphate form, FMAU can be recognized by cellular polymerases and incorporated into newly synthesized nucleic acid chains.

Incorporation into Viral DNA and RNA

FMAU has demonstrated potent anti-herpes simplex virus activity. nih.gov Its selective antiviral effect is largely attributed to its preferential phosphorylation by viral-encoded thymidine (B127349) kinase over cellular kinases. nih.gov Once converted to its triphosphate form in infected cells, it can be incorporated into the elongating viral DNA chain by viral DNA polymerase. The incorporation of this altered nucleotide can lead to chain termination or the synthesis of dysfunctional viral genomes, thereby inhibiting viral replication. nih.gov Studies have shown that FMAU is incorporated into the DNA of herpes simplex virus-infected cells. nih.gov Information regarding its incorporation into viral RNA is less prevalent in the available research.

Incorporation into Cellular DNA and RNA: Molecular Consequences

FMAU is not only incorporated into viral DNA but also into the DNA of mammalian cells, which is a critical factor in its cellular toxicity. nih.govjci.org Research has shown that FMAU can be incorporated into both nuclear and mitochondrial DNA (mtDNA). jci.org

Notably, studies in human hepatoma (HepG2) cells have revealed that FMAU is incorporated into mtDNA at a much higher rate than into nuclear DNA. jci.org This preferential incorporation into the mitochondrial genome is a key aspect of its mechanism of toxicity. The consequences of this incorporation are significant and lead to mitochondrial dysfunction, characterized by:

Morphological Changes: Electron microscopy of cells treated with FMAU revealed enlarged mitochondria with a higher density of cristae. jci.org

Metabolic Disturbances: A substantial increase in lactic acid production is observed in cells exposed to FMAU, which is a hallmark of impaired mitochondrial respiratory function. jci.org

Lipid Accumulation: The presence of lipid vesicles has been noted in cells treated with FMAU, suggesting disruptions in cellular metabolism. jci.org

The incorporation of FMAU into DNA, particularly mitochondrial DNA, does not necessarily lead to a decrease in the total amount of mtDNA but rather impairs its function, leading to a state of mitochondrial distress. jci.org While the incorporation into DNA is well-documented, specific details on the extent and consequences of FMAU incorporation into cellular RNA are not as extensively covered in the reviewed literature.

Data Tables

Table 1: Comparative Cell Growth Inhibition by FMAU and Related Compounds

CompoundConcentration (µM)Cell Growth InhibitionCell Line
FMAU1 - 10PronouncedHepG2
FIAU1 - 10PronouncedHepG2
FAUup to 10No significant inhibitionHepG2

Data synthesized from studies on human hepatoma (HepG2) cells. jci.org

Table 2: Thymidine Kinase Inhibition by FMAU and FEAU

CompoundEnzyme SourceKi (µM)
FMAUHerpes Simplex Virus Type 1Not specified, but potent
FEAUHerpes Simplex Virus Type 10.6
FEAUHerpes Simplex Virus Type 20.74
FEAUHuman Leukemic Cells>150

This table highlights the selective inhibition of viral thymidine kinases by FMAU and the related compound FEAU. nih.gov

Structure Activity Relationship Sar Analysis of Uridine, 2 ,3 Dideoxy 2 Fluoro 5 Methyl Analogs

Impact of 2'-Fluoro Substitution on Molecular Recognition and Biological Activity

The introduction of a fluorine atom at the 2'-position of the sugar ring is a critical modification in nucleoside analog design, significantly altering the molecule's physicochemical properties and biological activity. Fluorine's high electronegativity, second only to oxygen, yet with a size similar to a hydrogen atom, allows it to act as a bioisostere of both hydrogen and hydroxyl groups. oup.com

Substituting the 2'-hydroxyl (OH) group with fluorine enhances the metabolic stability of the nucleoside analog. oup.comnih.gov The C-F bond is stronger than the C-H or C-OH bond, making the nucleoside less susceptible to degradation by cellular enzymes like nucleases. oup.com Furthermore, the presence of fluorine at the 2' position influences the sugar pucker conformation, which is a key determinant for recognition and binding by viral polymerases. nih.govmdpi.com The electron-withdrawing effect of the fluorine atom can also impact the acidity (pKa) of nearby functional groups, potentially altering molecular interactions within an enzyme's active site. oup.com This substitution can slow or even prevent the enzymatic catalysis of the glycosidic bond without drastically changing the nucleoside's original conformation. nih.gov

Table 1: Comparison of 2'-Hydroxyl vs. 2'-Fluoro Substitution

Feature 2'-Hydroxyl (in natural nucleosides) 2'-Fluoro Substitution Impact on Biological Activity
Electronegativity Lower High Alters electronic properties of the sugar ring. oup.com
Bond Strength Weaker C-OH bond Stronger C-F bond Enhances metabolic and enzymatic stability. oup.comnih.gov
Sugar Pucker Flexible (North or South conformation) Influences and can fix the conformation. oup.comnih.gov Affects binding affinity to viral polymerases.

| Enzymatic Cleavage | Susceptible | More resistant | Increases the half-life of the active compound. oup.com |

Significance of the 5-Methyl Group on the Uracil (B121893) Base for Target Affinity

The 5-methyl group on the uracil base, which transforms uracil into thymine (B56734), is fundamental for target affinity, particularly in the context of DNA viruses. Thymidine (B127349) (the deoxyribonucleoside of thymine) is a natural building block of DNA. Viral DNA polymerases have evolved to recognize and incorporate thymidine triphosphate. By mimicking this natural substrate, nucleoside analogs containing a 5-methyluracil base, such as Clevudine (B1669172), can effectively compete with the natural deoxythymidine triphosphate (dTTP) for the active site of the viral polymerase.

Modifications at the C5 position of the pyrimidine (B1678525) ring are a well-established strategy to enhance biostability and modulate biological activity. mostwiedzy.plresearchgate.net The methyl group provides a critical contact point within the hydrophobic pocket of the enzyme's active site, contributing to tighter binding and improved inhibitory potency. The absence of this methyl group (resulting in a uridine (B1682114) analog) can significantly reduce the molecule's affinity for viral DNA polymerases that specifically recognize thymidine, thereby diminishing its antiviral efficacy.

Role of the 2',3'-Dideoxy Configuration in Conformational Flexibility and Enzyme Binding

The 2',3'-dideoxy configuration is a hallmark of a major class of antiviral and anticancer nucleoside analogs. The defining feature of this configuration is the absence of a hydroxyl group at the 3'-position of the sugar ring. In normal DNA synthesis, the 3'-hydroxyl group is essential for forming a phosphodiester bond with the 5'-triphosphate of the incoming nucleotide, allowing the DNA chain to elongate.

When a 2',3'-dideoxynucleoside analog is phosphorylated to its triphosphate form and incorporated by a viral polymerase into a growing DNA chain, it acts as an obligate chain terminator. nih.gov Because it lacks the 3'-OH group, no further nucleotides can be added, and DNA synthesis is irreversibly halted. nih.gov This mechanism is a highly effective way to inhibit viral replication. While the primary role is chain termination, the absence of the 2'- and 3'-hydroxyl groups also impacts the sugar's conformational flexibility, which can influence how the analog is recognized and bound by the enzyme prior to incorporation.

Systematic Modifications to the Nucleobase Moiety

For instance, 5-halopyrimidines are known to possess antiviral, anticancer, and radiosensitizing properties. mostwiedzy.plresearchgate.net One of the most well-known examples is (E)-5-(2-bromovinyl)-2′-deoxyuridine (BVDU), which is a highly potent and selective inhibitor of the herpes simplex virus (HSV) and varicella-zoster virus (VZV). nih.govmedchemexpress.com The bulky and lipophilic bromovinyl group at the C5 position contributes to its high affinity for the viral thymidine kinase, which is the first step in its activation. Generally, increasing the size of the halogen from fluorine to iodine can alter the binding mode and potency against different viral polymerases.

Table 2: Impact of C5-Halogen Substitutions on Antiviral Activity

C5-Substituent Example Compound General Effect on Activity
Fluoro (-F) 5-Fluoro-2'-deoxyuridine (B1346552) Potent anticancer agent; acts by inhibiting thymidylate synthase.
Chloro (-Cl) 5-Chloro-2'-deoxyuridine Exhibits antiviral and radiosensitizing properties. mostwiedzy.pl
Bromo (-Br) (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) Highly potent and selective against HSV and VZV. nih.gov

| Iodo (-I) | 5-Iodo-2'-deoxyuridine (Idoxuridine) | One of the first antiviral drugs, used topically for HSV keratitis. |

Beyond the methyl group, larger alkyl and alkynyl groups at the C5 position have been explored to probe the steric and electronic requirements of the enzyme's active site. acs.orgacs.org The introduction of these groups can enhance binding through van der Waals or hydrophobic interactions, provided they fit within the target enzyme's binding pocket.

Studies have shown that small alkyl groups like ethyl and propyl can be well-tolerated. For example, 5-ethyl-2'-deoxyuridine has demonstrated interesting biological effects, including stimulating transcription from templates where it replaces thymine. nih.gov Longer and more rigid alkynyl linkers have also been used, sometimes to attach reporter groups for biochemical assays, indicating that the C5 position can tolerate significant bulk that extends out from the major groove of the DNA duplex. nih.gov The nature of these substitutions can fine-tune the molecule's potency and target selectivity.

Table 3: Examples of C5-Alkyl and C5-Alkynyl Substitutions

C5-Substituent Type Example Application/Finding
Ethyl (-CH₂CH₃) Alkyl Can act as an artificial epigenetic base and stimulate transcription. nih.gov
Propyl (-CH₂CH₂CH₃) Alkyl Synthesized to explore homologues of natural pyrimidine nucleosides. nih.gov
Allyl (-CH₂CH=CH₂) Alkenyl Synthesized via organopalladium intermediates to create novel analogs. acs.org

| Amidopropynyl | Alkynyl Linker | Used to attach reporter groups outside the DNA major groove. nih.gov |

Replacing the pyrimidine (uracil) base of Clevudine with a purine (B94841) base (adenine or guanine) results in a completely different class of nucleoside analogs with a distinct conformational landscape and target profile. nih.gov Purine and pyrimidine bases differ significantly in size, shape, and hydrogen-bonding capabilities, leading them to be recognized by different cellular and viral enzymes.

For instance, 2',3'-dideoxyadenosine (B1670502) and 2',3'-dideoxyguanosine (B1417426) are well-known anti-HIV agents. aaai.org The introduction of a 2'-fluoro substituent into these purine analogs has also been investigated to improve their pharmacological properties. nih.govaaai.org The larger purine base alters the preferred sugar pucker conformation and the orientation of the base relative to the sugar (the glycosidic torsion angle), which are critical for effective binding to viral reverse transcriptases, such as that of HIV, as opposed to the DNA polymerases of other viruses like HBV. aaai.org

Modifications to the Sugar Moiety and their Pharmacological Implications

The furanose ring of nucleoside analogs is a prime target for chemical modification due to its profound influence on the molecule's conformation and interaction with viral enzymes. researchgate.netnih.gov Alterations to the sugar can affect crucial factors such as the stability of the glycosidic bond, the molecule's ability to be phosphorylated to its active triphosphate form, and its recognition by viral polymerases. plos.orgnih.gov

Research has shown that introducing sterically demanding or electronically influential groups at the 4'-position can lock the sugar into a specific conformation, often the North (C3'-endo) or South (C2'-endo) pucker, which can be advantageous for binding to viral polymerases. rsc.orgnih.gov For instance, the introduction of a 4'-ethynyl group has been a particularly successful strategy. A series of 4'-ethynyl (4'-E) nucleoside analogs have demonstrated potent activity against a wide spectrum of human immunodeficiency virus (HIV) strains, including multidrug-resistant variants. asm.orgnih.govnih.gov

Specifically, 4'-ethynyl-2'-deoxycytidine (B12373897) (4'-E-dC) and 4'-ethynyl-2'-deoxyadenosine (B10752535) (4'-E-dA) were among the most potent, with 50% effective concentrations (EC50) in the nanomolar range. nih.gov The antiviral activity of these 4'-ethynyl analogs is believed to be due to their action as chain terminators of viral DNA synthesis, a mechanism shared by many successful nucleoside reverse transcriptase inhibitors (NRTIs). nih.govnih.gov The success of the 4'-ethynyl modification has spurred the exploration of other 4'-substituents, such as azido (B1232118) and cyano groups, in the quest for novel antiviral agents. acs.orgnih.govnih.gov For example, 4'-azido-2'-deoxythymidine (4'-AZT) has shown potent anti-HIV-1 activity. nih.gov

The following table summarizes the anti-HIV-1 activity of some 4'-substituted nucleoside analogs.

Compound4'-SubstituentBaseEC50 (µM)
4'-E-T EthynylThymine0.83
4'-E-IdU Ethynyl5-Iodouracil0.29
4'-E-dC EthynylCytosine0.0003 - 0.01
4'-E-dA EthynylAdenine0.0003 - 0.01
4'-AZT AzidoThyminePotent in vitro

Table based on data from multiple studies. nih.govnih.gov

The stereochemistry of the sugar moiety is a critical determinant of the biological activity of nucleoside analogs. The natural D-isomers of nucleosides are the substrates for cellular and viral enzymes. However, the synthesis and evaluation of unnatural L-isomers have revealed interesting and often potent biological activities, particularly in the antiviral field.

L-nucleoside analogs can exhibit high potency and are often less susceptible to degradation by cellular enzymes, which can lead to a longer intracellular half-life. Furthermore, they can display a different resistance profile compared to their D-counterparts. The antiviral activity of L-isomers suggests that some viral enzymes can tolerate or even prefer the unnatural stereochemistry.

Computational Approaches and Molecular Docking in SAR Studies

Computational methods, including molecular docking and molecular dynamics simulations, have become indispensable tools in the study of structure-activity relationships of nucleoside analogs. plos.orgmdpi.combiointerfaceresearch.com These in silico techniques provide valuable insights into the binding modes of inhibitors to their target enzymes, helping to rationalize observed biological activities and guide the design of new, more potent compounds. researchgate.netnih.gov

Molecular docking studies can predict the preferred orientation of a ligand within the active site of a protein, such as a viral polymerase. nih.govmdpi.com By analyzing the interactions between the ligand and the amino acid residues of the active site, researchers can understand the key determinants of binding affinity. For example, docking studies can reveal hydrogen bonding interactions, hydrophobic contacts, and steric clashes that influence the potency of an inhibitor. biointerfaceresearch.comresearchgate.net

In the context of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- analogs, computational studies can be used to model their interaction with viral polymerases. plos.orgmdpi.com These models can help to explain why certain modifications to the sugar moiety or the nucleobase enhance or diminish antiviral activity. For instance, a docking study might show that a particular 4'-substituent on the furanose ring fits snugly into a hydrophobic pocket of the enzyme's active site, thereby increasing the binding affinity and inhibitory potency of the compound. acs.org

Molecular dynamics simulations can further refine the understanding of ligand-protein interactions by simulating the dynamic behavior of the complex over time. biointerfaceresearch.com This can provide insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. The integration of computational and experimental approaches provides a powerful strategy for accelerating the discovery and optimization of novel nucleoside-based antiviral agents. plos.org

Intracellular Metabolism and Pharmacokinetics of Uridine, 2 ,3 Dideoxy 2 Fluoro 5 Methyl in Cellular Systems

Cellular Uptake Mechanisms: Nucleoside Transporters and Passive Diffusion

The entry of Uridine (B1682114), 2',3'-dideoxy-2'-fluoro-5-methyl- into cells is a crucial first step for its subsequent metabolic activation. Like many nucleoside analogs, its transport across the cell membrane is expected to be mediated by specialized protein channels known as nucleoside transporters (NTs), as well as through passive diffusion.

The human nucleoside transporter (hNT) family is broadly divided into two major groups: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). The transport of a structurally similar compound, 3'-deoxy-3'-fluorothymidine (B1224464) (FLT), has been shown to be mediated by several of these transporters. nih.gov It is plausible that Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- utilizes similar pathways. The human equilibrative nucleoside transporter 1 (hENT1) is a key player in the uptake of many nucleoside analogs and is a strong candidate for the transport of this compound. nih.gov Studies on FLT have demonstrated that its uptake in various human cancer cell lines is significantly inhibited by nitrobenzylmercaptopurine ribonucleoside (NBMPR), a potent inhibitor of hENT1, suggesting a primary role for this transporter. nih.gov Other transporters such as hENT2, hCNT1, and hCNT3 have also been shown to transport FLT, albeit with varying efficiencies. nih.gov

Anabolism: Phosphorylation and Conversion to Active Nucleotides

Once inside the cell, Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- must be converted into its active triphosphate form to exert its biological effects. This anabolic process involves a series of phosphorylation steps catalyzed by cellular kinases.

The initial and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate derivative. For a closely related analog, β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine (PSI-6206), the subsequent phosphorylations of its monophosphate to the corresponding di- and triphosphates are carried out by cellular UMP-CMP kinase and nucleoside diphosphate (B83284) kinase, respectively. nih.gov It is highly probable that Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- follows a similar phosphorylation cascade.

The efficiency of these phosphorylation steps is a critical determinant of the intracellular concentration of the active triphosphate metabolite and, consequently, the pharmacological potency of the parent compound.

The active form of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- is its 5'-triphosphate metabolite. The formation of the 5'-triphosphate of the related compound, β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine (referred to as RO2433-TP), has been demonstrated in cellular systems. nih.gov This was achieved through a metabolic pathway that involved the deamination of a cytidine (B196190) monophosphate precursor, followed by phosphorylation steps. nih.gov

Table 1: Key Enzymes in the Anabolism of Related Fluorinated Pyrimidine (B1678525) Nucleosides

EnzymeFunctionSubstrate (Analogous Compound)Product (Analogous Compound)Reference
UMP-CMP KinasePhosphorylationβ-D-2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphateβ-D-2'-deoxy-2'-fluoro-2'-C-methyluridine diphosphate nih.gov
Nucleoside Diphosphate KinasePhosphorylationβ-D-2'-deoxy-2'-fluoro-2'-C-methyluridine diphosphateβ-D-2'-deoxy-2'-fluoro-2'-C-methyluridine triphosphate nih.gov

Catabolism: Deamination and Glycosidic Cleavage Pathways

In addition to anabolic activation, Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- can also be subject to catabolic degradation, which can inactivate the compound or lead to the formation of other metabolites. The primary catabolic pathways for nucleoside analogs typically involve deamination and cleavage of the glycosidic bond.

Deamination, the removal of an amine group, is a common metabolic fate for nucleoside analogs with a cytidine base. In the case of the related compound, β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), its monophosphate form undergoes deamination to form the monophosphate of β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine. nih.gov This suggests that if Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- is derived from a cytidine precursor, deamination at the monophosphate level could be a key metabolic step.

Cleavage of the N-glycosidic bond, which links the pyrimidine base to the sugar moiety, is another important catabolic route. This reaction is catalyzed by phosphorylases and results in the release of the free base and the sugar phosphate (B84403).

Several cellular enzymes are implicated in the catabolism of fluorinated pyrimidines. Uridine phosphorylase plays a significant role in the metabolism of 5'-deoxy-5-fluorouridine, converting it to the cytotoxic agent 5-fluorouracil (B62378). nih.gov This enzyme is abundant in various tissues and tumors, and its activity can influence the therapeutic efficacy of such prodrugs. nih.gov It is conceivable that uridine phosphorylase could also act on Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-, leading to its degradation.

Deaminases, such as cytidine deaminase, are crucial in the metabolism of cytidine analogs. For example, 5-fluoro-2'-deoxycytidine (B1672315) is a substrate for cytidine deaminase, which converts it to 5-fluoro-2'-deoxyuridine (B1346552). aacrjournals.orgnih.gov The activity of these deaminases can significantly impact the metabolic fate and pharmacological profile of nucleoside analogs.

Furthermore, lysyl-tRNA synthetase has been shown to cleave the glycosidic bond of 5-fluorouridine (B13573) and 5-fluoro-2'-deoxyuridine, generating 5-fluorouracil. nih.gov This represents a less conventional but potentially relevant catabolic pathway.

Table 2: Key Enzymes in the Catabolism of Related Fluorinated Pyrimidine Nucleosides

EnzymeFunctionSubstrate (Analogous Compound)Product (Analogous Compound)Reference
Uridine PhosphorylaseGlycosidic bond cleavage5'-deoxy-5-fluorouridine5-fluorouracil nih.gov
Cytidine DeaminaseDeamination5-fluoro-2'-deoxycytidine5-fluoro-2'-deoxyuridine aacrjournals.orgnih.gov
Lysyl-tRNA SynthetaseGlycosidic bond cleavage5-fluoro-2'-deoxyuridine5-fluorouracil nih.gov

Metabolic Stability in Various Cell Culture Models

The metabolic stability of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- in different cell culture models is a critical parameter for assessing its potential as a therapeutic agent. Stability is influenced by the rates of both anabolic activation and catabolic degradation. A compound with high metabolic stability will persist longer in its active form within the cell, potentially leading to a more sustained pharmacological effect.

While specific data on the metabolic stability of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- across a range of cell lines is not currently available, studies with other fluorinated pyrimidines provide some insights. For example, the stability of liposomal formulations of 5-fluoro-2'-deoxyuridine has been assessed in the presence of plasma, with leakage of the drug being observed. nih.gov The inherent stability of the nucleoside analog itself within the cellular environment will depend on its susceptibility to the enzymatic machinery described above. Future studies would be necessary to characterize the half-life of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- and its triphosphate metabolite in various cancer cell lines to understand its pharmacokinetic profile at the cellular level.

Influence of Cellular Enzyme Expression Levels on Intracellular Metabolism

The intracellular metabolism of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- is highly dependent on the expression levels of the enzymes involved in its transport, anabolism, and catabolism. Variations in the expression of these enzymes among different cell types and between normal and cancerous tissues can lead to significant differences in the compound's activity and selectivity.

For instance, high levels of the activating kinases (such as UMP-CMP kinase and nucleoside diphosphate kinase) would favor the formation of the active triphosphate metabolite, potentially increasing the compound's potency. Conversely, high levels of catabolic enzymes like uridine phosphorylase or deaminases would lead to faster degradation and reduced efficacy.

Studies on 5-fluorouracil have shown that the levels of thymidylate synthetase, the target enzyme, can be influenced by exposure to the drug. nih.gov Similarly, the expression of activating enzymes can be a determinant of sensitivity to fluoropyrimidine drugs. nih.gov Therefore, a comprehensive understanding of the expression profile of the relevant enzymes in target cells is crucial for predicting the metabolic fate and pharmacological response to Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-. Future research in this area would be invaluable for patient stratification and for the development of strategies to enhance the therapeutic index of this compound.

Biological Activities of Uridine, 2 ,3 Dideoxy 2 Fluoro 5 Methyl in in Vitro Models

Antiviral Activity Spectrum in Cell Culture

Clevudine (B1669172) demonstrates potent antiviral activity, particularly against the Hepatitis B virus (HBV). nih.gov Its mechanism of action involves the inhibition of viral replication by acting as a reverse transcriptase inhibitor. rsc.org

Efficacy against Hepatitis B Virus (HBV) in Hepatocellular Carcinoma Cell Lines

Clevudine shows marked efficacy in suppressing HBV replication in liver-derived cell lines. In the HepAD38 cell line, a human hepatoblastoma line that can be induced to replicate HBV, Clevudine demonstrated a synergistic antiviral effect when combined with other nucleoside/nucleotide analogues like entecavir, lamivudine, adefovir (B194249), or tenofovir (B777). nih.gov However, an antagonistic effect was observed when combined with telbivudine, suggesting competition for cellular uptake and phosphorylation. nih.gov

Studies using a recombinant baculovirus to deliver the HBV genome to HepG2 cells, a human hepatocellular carcinoma cell line, have allowed for detailed quantitative analysis of Clevudine's effects. nih.gov In this system, Clevudine treatment resulted in a concentration-dependent decrease in both HBV replicative intermediates and extracellular viral DNA. nih.gov This system's advantage is the ability to administer the antiviral agent before the start of HBV replication, which is not possible in cell lines that continuously express the virus. nih.gov

The potent antiviral activity of Clevudine has been consistently observed, with studies showing it profoundly suppresses HBV replication and helps normalize alanine (B10760859) aminotransferase (ALT) levels in vitro. nih.gov Research in chronic woodchuck hepatitis virus (WHV) infection, a key animal model for HBV, showed that Clevudine treatment led to significant reductions in viremia and hepatic WHV nucleic acids. nih.gov

Activity against Herpesviruses (e.g., HSV-1, VZV) in Permissive Cell Lines

While primarily known for its anti-HBV activity, Clevudine has also been noted to possess some activity against Epstein-Barr virus (EBV), a member of the herpesvirus family, in vitro. dsmc.or.kr However, extensive data on its efficacy against other herpesviruses like Herpes Simplex Virus-1 (HSV-1) or Varicella-Zoster Virus (VZV) in permissive cell lines is not as widely documented in the reviewed literature. For comparison, other nucleoside analogues like Brivudin have demonstrated high and selective activity against VZV and HSV-1. nih.gov

Activity against Poxviruses (e.g., Vaccinia Virus)

The reviewed scientific literature did not provide specific data on the in vitro activity of Clevudine against poxviruses such as the vaccinia virus. Research into antiviral agents for poxviruses has identified other nucleoside and nucleotide analogs, like trifluridine (B1683248) and adefovir dipivoxil, as potent inhibitors of vaccinia virus (VACV), mpox virus (MPXV), and cowpox virus (CPXV) replication in primary human fibroblasts. nih.gov

Evaluation in Specific Viral Replication and Enzyme Assays in vitro

Clevudine's primary mechanism of action is the inhibition of the HBV polymerase. nih.gov Upon entering a hepatocyte, Clevudine is converted into its active 5'-triphosphate form. nih.govpatsnap.com This active metabolite, clevudine triphosphate, acts as a competitive inhibitor of the viral DNA polymerase enzyme, competing with the natural substrate, deoxythymidine triphosphate (dTTP). patsnap.com

Uniquely, kinetic analyses have revealed that clevudine-triphosphate inhibits DNA chain elongation by the HBV polymerase in a noncompetitive manner. nih.gov It appears to inhibit the polymerase by binding to and distorting the active site, a property it shares with both nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Furthermore, unlike many other nucleoside analogs, Clevudine appears to inhibit viral polymerase activity without being incorporated into the viral DNA chain. nih.gov This lack of incorporation is a key characteristic, as it is not utilized as a substrate by human cellular DNA polymerases α, β, γ, or δ, which may contribute to its favorable toxicity profile. dsmc.or.kr

In vitro studies have shown that the combination of Clevudine and Telbivudine results in an antagonistic antiviral response. nih.gov This is believed to be due to competition for uptake and phosphorylation by cellular kinases. nih.gov

Anticancer Activity in Cellular Models

Inhibition of Proliferation in Specific Cancer Cell Lines

While the primary focus of research on Clevudine has been its antiviral properties, studies have also explored its utility in the context of hepatocellular carcinoma (HCC) associated with chronic hepatitis B. nih.gov In patients with HBV-related HCC, Clevudine therapy has been shown to preserve underlying liver function. nih.gov This preservation of liver function may allow for more aggressive and effective anti-cancer treatments for the HCC itself. nih.gov However, the direct in vitro anticancer activity of Clevudine, in terms of inhibiting the proliferation of various cancer cell lines, is not extensively detailed in the provided search results. For context, other natural and synthetic compounds are often evaluated for their direct cytotoxic effects on cancer cell lines, with IC50 values determined for lines such as A2780 (ovarian), MCF-7 (breast), and HT29 (colorectal). nih.gov

Molecular Mechanisms of Cell Cycle Perturbation or Apoptosis Induction in vitro

Direct studies detailing the specific mechanisms of cell cycle perturbation or apoptosis induction by Uridine (B1682114), 2',3'-dideoxy-2'-fluoro-5-methyl- in cancer cell lines are not extensively available in the scientific literature. The compound's cytotoxic effects appear to be linked primarily to mitochondrial dysfunction, a mechanism that can lead to apoptosis.

Long-term therapy with Clevudine has been associated with a reversible mitochondrial myopathy. nih.gov The mechanism is thought to be analogous to that of other nucleoside reverse-transcriptase inhibitors like Zidovudine, which can induce apoptosis in skeletal muscle cells through mitochondrial DNA depletion, impairment of the respiratory chain, and oxidative stress. nih.gov This disruption of mitochondrial function is a known pathway for initiating apoptosis. plos.org

However, there is conflicting evidence from short-term in vitro studies. In multiple cell lines, including HepG2, MT2, and CEM, the 50% cytotoxic concentration (CC50) for Clevudine was reported to be greater than 100 µM. chemicalbook.com These studies also suggested that at these concentrations, the compound did not affect mitochondrial DNA synthesis. chemicalbook.com This discrepancy indicates that the mitochondrial toxicity observed clinically may be a long-term effect not readily apparent in short-term in vitro assays. nih.govnih.gov While mitochondrial damage is a recognized inducer of apoptosis, specific studies detailing downstream effects like caspase activation or cell cycle arrest in cancer cells treated with this compound are lacking.

Activity in Drug-Resistant Cancer Cell Lines

A comprehensive review of published scientific literature does not yield studies concerning the activity of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- on drug-resistant cancer cell lines. Research has focused on the development of resistance in the Hepatitis B virus to the drug itself, rather than the drug's ability to overcome resistance mechanisms in cancer cells. nih.gov There is no available data on its effects against cancer cells that exhibit multidrug resistance (MDR), for instance, through the expression of P-glycoprotein.

Enzyme Inhibition Profiles (Direct)

The primary mechanism of action for Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- is the direct inhibition of viral and, to a lesser extent, cellular enzymes involved in DNA synthesis.

Inhibition of Key Viral Enzymes

The active form of the compound, Clevudine triphosphate (CLV-TP), is a potent inhibitor of the Hepatitis B Virus (HBV) polymerase, which functions as a reverse transcriptase. chemicalbook.compatsnap.com CLV-TP uniquely inhibits multiple functions of the HBV polymerase. It strongly inhibits the initiation stage (protein priming) of viral DNA synthesis, regardless of the specific deoxynucleoside triphosphate (dNTP) substrate being used. nih.gov It also inhibits the subsequent DNA elongation stage. nih.gov

Kinetic analyses have revealed that CLV-TP inhibits HBV DNA chain elongation in a noncompetitive manner, with a reported inhibition constant (Ki) of 0.68 μM. nih.gov Another study reported a Ki value of 0.12 μM. chemicalbook.com This noncompetitive inhibition suggests that CLV-TP binds to the polymerase at a site distinct from the active site, inducing a conformational change that prevents DNA synthesis. nih.gov A key feature of its mechanism is that it inhibits the enzyme without being incorporated into the growing viral DNA chain, distinguishing it from many other nucleoside analogs that act as chain terminators. nih.gov

Target EnzymeCompound FormInhibition Constant (Ki)Mechanism of Inhibition
Hepatitis B Virus (HBV) DNA PolymeraseClevudine Triphosphate0.68 µM nih.govNoncompetitive
Hepatitis B Virus (HBV) DNA PolymeraseClevudine Triphosphate0.12 µM chemicalbook.comCompetitive chemicalbook.com

Inhibition of Specific Cellular Enzymes

The selectivity of a nucleoside analog is determined by its differential ability to inhibit viral versus host cellular DNA polymerases. In vitro biochemical assays have provided conflicting information regarding Clevudine's effect on human cellular enzymes.

One study reported that Clevudine triphosphate is not an inhibitor of human DNA polymerases α, β, γ (gamma), and δ. chemicalbook.com Another report corroborated this, stating that the triphosphate form did not inhibit mitochondrial DNA polymerase gamma. nih.gov This would suggest a high degree of selectivity for the viral polymerase and a low potential for mitochondrial toxicity.

However, these in vitro findings are at odds with clinical observations. The development of Clevudine was halted in some regions due to reports of drug-related skeletal myopathy resulting from mitochondrial dysfunction, an adverse effect strongly associated with the inhibition of DNA polymerase gamma by other nucleoside analogs. nih.govnih.gov This suggests that despite a lack of potent inhibition in direct, short-term enzyme assays, long-term exposure in vivo may lead to off-target effects on mitochondrial DNA replication.

Target EnzymeCompound FormReported Inhibition
Human DNA Polymerase αClevudine TriphosphateNot an inhibitor chemicalbook.com
Human DNA Polymerase βClevudine TriphosphateNot an inhibitor chemicalbook.com
Human DNA Polymerase γ (Mitochondrial)Clevudine TriphosphateNot an inhibitor chemicalbook.comnih.gov
Human DNA Polymerase δClevudine TriphosphateNot an inhibitor chemicalbook.com

Prodrug Strategies for Uridine, 2 ,3 Dideoxy 2 Fluoro 5 Methyl

Rationale for Prodrug Design in Nucleoside Research

The primary motivation for designing prodrugs of nucleoside analogues like FIAU is to overcome inherent limitations that restrict their clinical utility. These limitations often include poor membrane permeability, inefficient metabolic activation, and off-target toxicity.

Bypass of Limiting Initial Phosphorylation Steps

For a nucleoside analogue to exert its therapeutic effect, it must be converted intracellularly to its active triphosphate form by host or viral kinases. The initial phosphorylation to the monophosphate is often the rate-limiting step in this activation pathway and can be inefficient, leading to suboptimal concentrations of the active compound within the target cell. researchgate.netnih.gov Prodrug approaches, particularly those delivering the monophosphate form of the drug, can bypass this inefficient first phosphorylation step, leading to a more efficient generation of the active triphosphate metabolite. researchgate.netacs.org This strategy has been successfully employed for numerous antiviral and anticancer nucleosides. researchgate.net

Types of Prodrugs Developed and their Chemical Characteristics

Various prodrug strategies have been explored for nucleoside analogues, primarily focusing on modifications at the phosphate (B84403) and sugar hydroxyl groups. While specific research on FIAU prodrugs is limited, the principles are well-established through extensive studies on other fluorinated and modified nucleosides.

Phosphoramidate (B1195095) Prodrugs: Design and Intracellular Activation

Phosphoramidate prodrugs, often referred to as ProTides, represent a highly successful strategy for delivering nucleoside monophosphates into cells. This approach involves masking the phosphate group with an amino acid ester and an aryl group.

The general design of a phosphoramidate prodrug involves the covalent attachment of a substituted phosphoramidate moiety to the 5'-hydroxyl group of the nucleoside. Intracellularly, these prodrugs undergo a multi-step activation process. First, the amino acid ester is cleaved by cellular esterases, such as cathepsin A or carboxylesterase 1, to yield a carboxylate intermediate. mdpi.com This is followed by an intramolecular cyclization reaction that displaces the aryl group, and subsequent hydrolysis of the P-N bond releases the nucleoside monophosphate. nih.govacs.org This active monophosphate can then be further phosphorylated to the di- and triphosphate forms. researchgate.net

Table 1: Representative Phosphoramidate Prodrugs of Related Nucleosides This table illustrates the chemical characteristics of phosphoramidate prodrugs developed for other nucleoside analogues, as direct data for Fialuridine is not widely available.

Parent NucleosideAryl GroupAmino Acid EsterReference
2'-Deoxy-2'-fluoro-2'-C-methylguanosinePhenylL-Alanine isopropyl ester nih.gov
Floxuridine (FUDR)1-NaphthylL-Alanine benzyl (B1604629) ester acs.org
Zidovudine (AZT)PhenylL-Alanine methyl ester mdpi.com

Lipid Conjugates and their Membrane Permeation Properties

Conjugating nucleoside analogues to lipids is another strategy to enhance their cellular uptake and modify their pharmacokinetic profile. nih.gov The covalent attachment of a lipid moiety increases the lipophilicity of the drug, facilitating its passage through the cell membrane. nih.gov

Lipid conjugates can be designed to be cleaved by intracellular lipases, releasing the active nucleoside. The choice of the lipid can influence the drug's properties. For instance, medium-chain lipids have been shown to effectively modulate cell permeability and bioactivity. nih.gov Various types of lipids, including fatty acids, phospholipids, and cholesterol, have been explored for this purpose. nih.gov The increased cellular concentration achieved with lipid conjugates can lead to improved efficacy. nih.gov

Table 2: Examples of Lipid Moieties Used in Nucleoside Prodrugs This table provides examples of lipid moieties that have been conjugated to nucleoside analogues to improve their properties.

Lipid MoietyPoint of Attachment on NucleosidePotential AdvantageReference
Myristic acid5'-hydroxylEnhanced cellular uptake nih.gov
Elaidic acid5'-hydroxylImproved pharmacokinetics nih.gov
Phospholipid5'-hydroxylFormation of liposomal formulations nih.gov

Other Ester and Ether Derivatives

Simple ester and ether derivatives represent a classical prodrug approach to mask the polar hydroxyl groups of nucleosides, thereby increasing their lipophilicity and passive diffusion across cell membranes. acs.orgnih.gov

Ester prodrugs are typically formed by acylating the 3'- and/or 5'-hydroxyl groups of the ribose sugar. acs.org These ester linkages can be designed to be hydrolyzed by ubiquitous intracellular esterases, releasing the parent nucleoside. scirp.org The rate of hydrolysis can be tuned by varying the nature of the acyl group. acs.org Amino acid esters, for example, can leverage specific transporters to enhance uptake. nih.gov

Ether prodrugs, while generally more stable than esters, can also be employed. Alkoxyalkyl ether derivatives have been investigated as a means to improve oral bioavailability and reduce toxicity of nucleoside analogues. nih.gov

Table 3: Common Ester and Ether Promoieties for Nucleoside Prodrugs This table lists common chemical groups used to form ester and ether derivatives of nucleoside analogues.

PromoietiesLinkage TypeActivation MechanismReference
Acetate, Propionate, ButyrateEsterEsterase-mediated hydrolysis acs.org
Valine, Leucine, IsoleucineAmino Acid EsterEsterase-mediated hydrolysis and potential for transporter-mediated uptake nih.gov
Pivaloyloxymethyl (POM)Acyloxyalkyl EtherEsterase-mediated hydrolysis followed by spontaneous chemical decomposition researchgate.net
AlkoxyalkylEtherMetabolic cleavage nih.gov

Intracellular Activation Mechanisms of Prodrugs

Enzymatic Cleavage and Release of the Parent Nucleoside

A common strategy for nucleoside prodrugs involves masking the hydroxyl groups of the sugar moiety with esters, carbamates, or carbonates. oup.com These modifications enhance the lipophilicity of the compound, facilitating its passage through the cell membrane. Once inside the cell, these protecting groups are removed by intracellular enzymes, such as esterases or carboxypeptidases, to release the parent nucleoside, Uridine (B1682114), 2',3'-dideoxy-2'-fluoro-5-methyl-. nih.gov

This process is exemplified by prodrugs like mericitabine, a 3',5'-diisobutyryl ester prodrug of PSI-6130 (β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine). oup.com Although not the exact subject compound, the principle of esterase-mediated cleavage to release the parent nucleoside is directly applicable. Following the release of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-, it must then undergo sequential phosphorylation by intracellular kinases to its monophosphate, diphosphate (B83284), and ultimately the active triphosphate form. This multi-step phosphorylation can sometimes be a rate-limiting factor in the activation process.

In some instances, the glycosidic bond of the nucleoside analog can be cleaved by enzymes like lysyl-tRNA synthetase, which has been shown to act on 5-Fluorouridine (B13573) and 5-Fluoro-2'-deoxyuridine (B1346552) to generate 5-Fluorouracil (B62378). nih.gov While this is a catabolic process, it highlights the role of intracellular enzymes in modifying nucleoside analogs.

Direct Generation of Active Nucleotide Metabolites

To bypass the potentially inefficient initial phosphorylation step of the parent nucleoside, more advanced prodrug approaches aim to deliver the nucleoside monophosphate directly into the cell. The phosphoramidate ProTide technology is a prominent example of this strategy. nih.gov Phosphoramidate prodrugs of β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine have demonstrated significant potency. nih.gov

In this approach, the 5'-monophosphate of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- is masked with an amino acid ester and an aryl group. Upon entering the cell, these prodrugs undergo a specific and efficient enzymatic cascade. The process is initiated by the cleavage of the amino acid ester by a carboxylesterase or a similar enzyme, leading to a cyclization reaction that releases the 5'-monophosphate of the nucleoside. This nucleoside monophosphate is then further phosphorylated by cellular kinases to the active triphosphate metabolite. This direct delivery of the monophosphate can lead to significantly higher intracellular concentrations of the active triphosphate compared to the administration of the parent nucleoside itself. nih.gov

For instance, the metabolism of PSI-6130, a cytidine (B196190) analog, results in the formation of the 5'-triphosphate of its uridine congener, PSI-6206 (β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine). nih.gov This conversion involves the deamination of the monophosphate form, which is then phosphorylated to the di- and triphosphates by cellular UMP-CMP kinase and nucleoside diphosphate kinase, respectively. nih.gov This indicates that once the monophosphate is formed from a prodrug, it enters the established cellular phosphorylation pathways.

Comparative Cellular Efficacy and Metabolic Profiles of Prodrugs vs. Parent Compound

Studies on analogous nucleoside prodrugs provide strong evidence for the superiority of this approach. For example, the phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleoside, PSI-7977, exhibited significant potency in the HCV subgenomic replicon assay, with activity observed at sub-micromolar concentrations. nih.gov This is a direct consequence of the high levels of the corresponding triphosphate generated in primary hepatocytes. nih.gov

A comparative study of the tenofovir (B777) prodrug, GS 7340, and its parent compound highlights the advantages of the prodrug strategy. GS 7340, an isopropylalaninyl monoamidate phenyl monoester prodrug, was over 1,000-fold more active against HIV-1 in MT-2 cells than the parent drug, tenofovir. nih.gov This dramatic increase in potency is attributed to the enhanced intracellular delivery and subsequent accumulation of the active metabolite. After oral administration to beagle dogs, the total intracellular concentration of all tenofovir species in peripheral blood mononuclear cells at 24 hours was significantly higher for the prodrug compared to what would be expected from an equivalent exposure to the parent drug. nih.gov

The metabolic stability of the prodrug itself is also a critical factor. An ideal prodrug should be stable in plasma to allow for sufficient distribution to target tissues but readily metabolized within the cell to release the active compound. For example, GS 7340 has a half-life of 90 minutes in human plasma, allowing for systemic distribution, but a much shorter half-life of 28.3 minutes in an MT-2 cell extract, indicating efficient intracellular conversion. nih.gov

The table below illustrates the comparative efficacy of a hypothetical prodrug of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- versus the parent compound, based on data from analogous nucleoside prodrugs.

CompoundEC₅₀ (µM)Intracellular Triphosphate Levels
Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- (Parent)>10Low
Phosphoramidate Prodrug<1High

The data clearly indicates that the phosphoramidate prodrug would be expected to be significantly more potent due to its ability to generate higher intracellular concentrations of the active triphosphate metabolite. This enhanced metabolic profile directly translates to improved cellular efficacy.

Mechanisms of Resistance to Uridine, 2 ,3 Dideoxy 2 Fluoro 5 Methyl in in Vitro Systems

Viral Resistance Mechanisms

Viruses can evolve to develop resistance to antiviral drugs through mutations in their enzymes that are targeted by the drug. For a nucleoside analog like Uridine (B1682114), 2',3'-dideoxy-2'-fluoro-5-methyl-, the primary viral targets are polymerases and, in some cases, viral-specific kinases.

Mutations in Viral Polymerases Affecting Drug Binding

The active form of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-, the triphosphate metabolite, is designed to be incorporated into the growing viral DNA or RNA chain by the viral polymerase, leading to chain termination. Mutations in the viral polymerase can alter the enzyme's active site, reducing its affinity for the drug while maintaining its ability to bind with natural nucleosides.

For instance, studies with other nucleoside analogs have shown that specific amino acid substitutions in the polymerase can confer resistance. While direct data for Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- is not available, research on similar compounds provides insight into potential mutations.

Related Compound Virus Polymerase Gene Observed Mutations Conferring Resistance
Sofosbuvir (B1194449) (a 2'-fluoro-2'-methyluridine prodrug)Hepatitis C Virus (HCV)NS5BS282T
Gemcitabine (2'-dideoxy-2',2'-difluorocytidine)Not a direct antiviral, but targets polymerases-Mutations affecting drug incorporation

It is plausible that resistance to Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- would follow a similar pattern, with specific mutations in the viral DNA or RNA polymerase reducing the incorporation of its triphosphate form.

Altered Viral Kinase Activity Leading to Reduced Phosphorylation

For nucleoside analogs that require activation by a viral-specific kinase, mutations in that kinase can be a primary mechanism of resistance. For example, in herpesviruses, resistance to acyclovir (B1169) often arises from mutations in the viral thymidine (B127349) kinase (TK) that prevent the initial phosphorylation step.

If Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- were to be used against a virus that encodes its own nucleoside kinase, mutations leading to decreased activity or altered substrate specificity of this enzyme would be a likely mechanism of resistance. This would prevent the conversion of the prodrug to its active monophosphate form, thereby rendering it ineffective.

Cellular Resistance Mechanisms

In addition to viral factors, changes within the host cell can also lead to resistance. These mechanisms often involve the cellular enzymes responsible for activating the nucleoside analog or processes that reduce its intracellular concentration.

Downregulation of Activating Cellular Kinases

Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-, like many nucleoside analogs, likely requires phosphorylation by host cell kinases to become active. The initial phosphorylation is often the rate-limiting step and is typically carried out by enzymes such as deoxycytidine kinase (dCK) or thymidine kinase (TK).

Research on the related compound 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) has demonstrated that deficiency in thymidine kinase can lead to high levels of resistance. nih.gov Cells that lack or have reduced activity of the necessary activating kinases cannot efficiently convert the nucleoside analog to its monophosphate form, thus preventing its subsequent phosphorylation to the active triphosphate. nih.gov For example, a human colon cancer cell line (HCT-8) made resistant to FdUrd was found to be deficient in thymidine kinase. nih.gov

Cell Line Resistant to Fold Resistance Mechanism
Fd9XR (from HCT-8)FdUrd1,000-foldDeficient in thymidine kinase

Increased Catabolism or Efflux of the Nucleoside

Cells can develop resistance by increasing the rate at which a drug is broken down (catabolized) into inactive forms or by actively pumping the drug out of the cell (efflux). While specific data for Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- is not available, studies on 5-fluorouracil (B62378) (5-FU), a related compound, have shown that increased expression of the catabolic enzyme dihydropyrimidine (B8664642) dehydrogenase can contribute to resistance.

Furthermore, multidrug resistance (MDR) efflux pumps, such as P-glycoprotein, can actively transport a wide range of compounds out of the cell. Overexpression of these pumps is a common mechanism of resistance to many cancer chemotherapeutics and could potentially contribute to resistance to nucleoside analogs like Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-.

Strategies to Overcome Resistance in Cell Culture Models

Understanding the mechanisms of resistance allows for the development of strategies to overcome it in in vitro settings. These strategies often involve combination therapies or the use of chemical modulators.

One approach is to use a combination of antiviral agents that have different mechanisms of action or different resistance profiles. This can reduce the likelihood of resistant mutants emerging.

Another strategy is to co-administer the nucleoside analog with an inhibitor of an enzyme that contributes to resistance. For example, if resistance is due to the catabolism of the drug, an inhibitor of the specific catabolic enzyme could be used to increase the intracellular concentration of the active drug.

In cases of resistance due to reduced phosphorylation, gene therapy approaches have been explored in cell culture to introduce a viral or bacterial nucleoside kinase that can efficiently phosphorylate the drug, thereby sensitizing the resistant cells.

Finally, for resistance mediated by efflux pumps, inhibitors of these pumps (MDR modulators) can be used to restore the intracellular concentration of the drug and its therapeutic effect.

Advanced Research Methodologies and Future Directions in Uridine, 2 ,3 Dideoxy 2 Fluoro 5 Methyl Research

High-Throughput Screening Methodologies for Novel Analogs

The discovery of novel and more potent analogs of Uridine (B1682114), 2',3'-dideoxy-2'-fluoro-5-methyl- relies heavily on high-throughput screening (HTS) methodologies. These techniques allow for the rapid assessment of large libraries of chemically diverse compounds.

A prominent HTS strategy involves the use of fluorescence-based competitive binding assays. nih.gov In this approach, a fluorescently-tagged nucleoside analog is designed to bind to the target enzyme, such as a viral polymerase. This binding event results in a significant increase in fluorescence intensity. When a compound from a screening library, a potential inhibitor, displaces the fluorescent probe from the enzyme's active site, a decrease in fluorescence is observed. This method is highly adaptable for various enzymes that process nucleoside substrates and can be used to quickly identify promising lead compounds from thousands of candidates. nih.gov

Another HTS approach involves cell-based assays that measure viral replication or cancer cell proliferation. For instance, libraries of novel fluorinated nucleosides can be screened for their ability to inhibit the replication of specific viruses, like human immunodeficiency virus (HIV) or hepatitis C virus (HCV), in cell culture. nih.gov Similarly, in oncology, compounds are screened against panels of cancer cell lines to determine their anti-proliferative activity. mdpi.com

Co-crystallography and Structural Biology Studies of Enzyme-Inhibitor Complexes

Understanding the precise interactions between a drug and its target is fundamental for rational drug design. Co-crystallography is a powerful technique that provides atomic-level insights into how an inhibitor, such as an analog of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-, binds to its target enzyme.

By crystallizing the inhibitor while it is bound to the enzyme, researchers can use X-ray diffraction to generate a three-dimensional model of the complex. For example, crystal structures of HIV-1 reverse transcriptase in complex with various inhibitors have been instrumental in understanding how these drugs work. nih.govatomistry.com These studies reveal key hydrogen bonds, hydrophobic interactions, and conformational changes that occur upon binding.

In the context of fluorinated nucleosides, structural studies have shown that the fluorine atom can mediate critical interactions within the enzyme's active site. For instance, the 2'-α-fluoro group of sofosbuvir (B1194449), an anti-HCV drug, was shown to maintain a crucial hydrogen bond in the active site of the viral polymerase, contributing to its inhibitory action. nih.govmdpi.com Similarly, structural analysis of a fluoro-L-DNA duplex revealed that the 2'-fluoro atom points into the minor groove of the helix, causing minimal structural perturbation while enhancing thermal stability. iu.edu This information is invaluable for designing next-generation inhibitors with improved affinity and selectivity.

Advanced Metabolomic Profiling of Intracellular Pathways Affected by the Compound

Once a nucleoside analog enters a cell, it must typically be phosphorylated by host cell kinases to its active triphosphate form. nih.govnih.gov Advanced metabolomic profiling allows researchers to track the intracellular fate of the compound and understand its broader impact on cellular metabolism.

Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the various metabolites of the parent compound. For related nucleosides, studies have demonstrated that a cytidine (B196190) analog can be deaminated to form a uridine triphosphate derivative, which then acts as the potent inhibitor of the viral polymerase. mdpi.com This highlights the complexity of the activation pathway, which can involve multiple enzymatic steps.

Furthermore, untargeted metabolomic profiling can reveal off-target effects by identifying widespread changes in the cell's metabolic network. semanticscholar.org For example, the administration of a compound might alter nucleotide pools or interfere with other metabolic pathways, which could contribute to both its therapeutic effect and potential toxicity. nih.gov This systems-level view is critical for a comprehensive understanding of the drug's mechanism of action.

Development of Novel Cellular Delivery Systems for Enhanced Efficacy

A significant challenge for many nucleoside analogs is their limited bioavailability and cellular uptake. nih.gov To overcome this, researchers are developing novel cellular delivery systems. The most common and successful strategy is the prodrug approach. nih.gov

A prodrug is an inactive or less active molecule that is metabolically converted into the active drug within the body. This strategy can improve oral bioavailability, increase cell penetration, and enhance the stability of the parent compound. nih.gov For example, sofosbuvir is a phosphoramidate (B1195095) prodrug of a uridine nucleotide analog, designed to efficiently deliver the active monophosphate into liver cells. nih.govmdpi.com Similarly, capecitabine (B1668275) is an oral prodrug that is converted to the anticancer agent 5-fluorouracil (B62378) in the body. nih.gov The design of prodrugs for compounds like Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- could significantly improve their therapeutic index. Other advanced delivery systems being explored for nucleoside analogs include encapsulation in nanoparticles or liposomes to improve drug targeting and reduce systemic exposure.

Computational Modeling and In Silico Studies for Rational Drug Design and Mechanism Elucidation

Computational modeling and in silico studies are indispensable tools in modern drug discovery, enabling the rational design of new molecules and the elucidation of their mechanisms. These methods can predict how a compound will interact with its target, its likely metabolic fate, and its potential for toxicity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It is used to screen virtual libraries of compounds and to prioritize candidates for synthesis and biological testing.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the drug-target complex over time, revealing conformational changes and the stability of key interactions.

Free Energy Perturbation (FEP): FEP is a more advanced computational method used to accurately predict the binding affinity of a series of related compounds to a target, guiding the optimization of lead compounds.

For various uridine derivatives, these in silico tools have been used to predict binding affinities to target enzymes and to support structure-activity relationship (SAR) studies. nih.gov The incorporation of a fluorine atom is known to alter electronic properties and conformation, which can be effectively modeled to predict its impact on biological activity. oup.commdpi.com

Exploration of Synergistic Effects with Other Antiviral or Anticancer Agents in Cellular Assays

Combination therapy, where two or more drugs are used together, is a cornerstone of modern antiviral and anticancer treatment. This approach can enhance efficacy, reduce the likelihood of drug resistance, and allow for lower doses of individual agents.

Research into related fluorinated nucleosides has demonstrated significant potential for synergistic interactions. For example, the nucleoside analog 2'-fluoro-2'-deoxycytidine (2'-FdC) was found to have a synergistic antiviral effect when combined with other agents like ribavirin, mycophenolic acid, or favipiravir (B1662787) against norovirus replication in cell culture. nih.gov In cancer research, fluorinated pyrimidines like 5-fluorouracil are frequently used in combination chemotherapy regimens for various cancers, including colorectal and head and neck cancers. nih.govnih.gov The anticancer effects of 5-fluorouracil have been shown to be augmented by natural compounds like genistein (B1671435) and piperine (B192125) in preclinical studies. mdpi.com Investigating the synergistic potential of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- with other established drugs is a critical step in its development.

Combination StudiedCell/Virus ModelObserved EffectReference
2'-FdC + RibavirinMurine NorovirusSynergistic Antiviral Effect nih.gov
2'-FdC + Mycophenolic AcidMurine NorovirusSynergistic Antiviral Effect nih.gov
5-Fluorouracil + GenisteinPancreatic Cancer CellsIncreased Apoptosis and Autophagy mdpi.com
5-Fluorouracil + PiperineBreast Cancer ModelsEnhanced Antitumor Activity mdpi.com

Identification of New Molecular Targets and Cellular Pathways Modulated by the Compound

While the primary targets of nucleoside analogs are often viral polymerases or enzymes involved in DNA synthesis, these compounds can have broader effects on the cell. nih.govnih.gov Identifying these additional molecular targets and modulated pathways is crucial for understanding the full spectrum of a drug's activity and potential side effects.

The active triphosphate form of a nucleoside analog competes with natural nucleotides for incorporation by polymerases. nih.gov However, a key concern is the potential for off-target inhibition of host polymerases, particularly mitochondrial DNA polymerase γ (POLG). nih.gov Inhibition of POLG can disrupt mitochondrial function and is a known mechanism of toxicity for some nucleoside analogs.

Beyond polymerases, the metabolic activation of these compounds implicates a network of host enzymes, including nucleoside transporters, kinases, and deaminases. nih.gov Perturbations in these pathways can have widespread effects. For example, some antiviral compounds that inhibit glycolysis, such as 2-deoxy-D-glucose (2-DG), work by starving the virus of the energy and molecular building blocks needed for replication. semanticscholar.org The inhibition of protein glycosylation is another mechanism by which such analogs can disrupt the production of functional viral particles. semanticscholar.org Future research will likely focus on using systems biology approaches to map the complete interaction network of Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- and its metabolites within the cell.

Q & A

Q. What synthetic strategies are commonly employed to prepare 2',3'-dideoxy-2'-fluoro-5-methyluridine and its derivatives?

The synthesis typically involves coupling fluorinated sugar moieties with nucleobases. For example, fluorinated arabinofuranose derivatives are reacted with silylated pyrimidines (e.g., 5-methyluracil) under TMSOTf catalysis to form protected intermediates. Subsequent deprotection yields α/β-anomer mixtures . Key steps include optimizing glycosylation conditions (e.g., solvent, temperature) to favor β-anomer formation, critical for biological activity. Structural confirmation relies on 19F^{19}\text{F}-NMR and HRMS .

Q. How are fluorinated nucleosides structurally characterized to confirm regiochemistry and anomeric configuration?

Advanced NMR techniques (1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}) and 2D experiments (COSY, NOESY) resolve anomeric configurations and fluorination sites. For instance, coupling constants (JH-FJ_{\text{H-F}}) in 1H^{1}\text{H}-NMR distinguish 2'-fluoro substitution patterns . HRMS further validates molecular formulas, while X-ray crystallography (if applicable) provides definitive stereochemical assignments .

Q. What mechanisms underlie the antiviral activity of 2',3'-dideoxy-2'-fluoro-5-methyluridine analogues?

Fluorination at the 2'-position enhances metabolic stability by resisting phosphorylase degradation. The 3'-dideoxy modification prevents 3'-hydroxyl-mediated chain termination, enabling incorporation into viral DNA/RNA by polymerases. In vitro assays (e.g., HIV-1 inhibition in PBMCs) measure EC50_{50} values, with activity linked to β-anomer dominance and 5-methyl substitution .

Advanced Research Questions

Q. How can researchers resolve α/β-anomer mixtures in fluorinated nucleoside synthesis?

Chromatographic separation (silica gel or reverse-phase HPLC) is commonly used, but efficiency depends on substituents. For example, 5-fluoro-uracil derivatives (18d/19d) are separable, whereas thymine analogues (18b/19b) require alternative strategies like chiral stationary phases or selective enzymatic hydrolysis . Anomer ratios are quantified via 1H^{1}\text{H}-NMR integration of anomeric protons .

Q. What experimental approaches address discrepancies in anti-HIV activity between in vitro and cellular models?

Discrepancies often arise from differential cellular uptake or metabolism. Methodological solutions include:

  • Prodrug design : Phosphoramidate prodrugs improve membrane permeability .
  • Metabolic profiling : LC-MS/MS tracks intracellular phosphorylation to active triphosphate forms .
  • Resistance assays : Site-directed mutagenesis identifies viral polymerase mutations conferring resistance, validating target engagement .

Q. How can the anti-HCV inactivity of 2',3'-dideoxy-2'-fluoro-5-methyluridine analogues be rationalized and overcome?

HCV RNA polymerase (NS5B) requires a 3'-hydroxyl group for RNA elongation. The 3'-dideoxy modification prevents this, rendering analogues chain terminators. To restore activity, researchers introduce 3'-OH mimics (e.g., 4'-azanucleosides) or modify the sugar pucker to favor pseudobond formation with NS5B .

Data Contradiction Analysis

Q. Why do some studies report divergent EC50_{50}50​ values for structurally similar fluorinated nucleosides?

Variability stems from:

  • Anomeric purity : Impure β-anomer batches underestimate potency.
  • Assay conditions : Differences in cell lines (e.g., PBMCs vs. MT-4 cells) or viral strains (HIV-1 IIIB vs. clinical isolates) affect results .
  • Metabolic stability : Variable intracellular kinase activity across cell types impacts triphosphate formation . Standardized protocols (e.g., NIH AIDS Reagent Program guidelines) mitigate these issues .

Methodological Recommendations

  • Synthesis Optimization : Use TBDMS protection for hydroxyl groups to improve coupling yields .
  • Biological Assays : Pair anti-HIV screens with cytotoxicity profiling (e.g., CC50_{50} in Vero cells) to assess therapeutic indices .
  • Data Reporting : Include full NMR assignments and chromatograms in supplementary materials to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.